3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one
Description
3-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one is a heterocyclic compound featuring an indenone core substituted with a phenyl group at position 2 and a 5-methyl-1,2-oxazol-3-ylamino moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenylinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-12-11-16(21-23-12)20-18-14-9-5-6-10-15(14)19(22)17(18)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBYKCZRFXJFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one typically involves the formation of the oxazole ring followed by its attachment to the indene core. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often require room temperature for the initial cyclization, followed by oxidation to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of manganese dioxide as a heterogeneous reagent in flow processes has been reported to improve the safety and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized using reagents such as manganese dioxide.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, especially in the presence of electron-donating groups.
Reduction: The compound can be reduced under specific conditions to modify the oxazole ring or the indene core.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazole derivatives, while substitution reactions can yield a variety of substituted indene derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of oxazole-containing compounds exhibit anticancer properties. A study demonstrated that 3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of bacteria and fungi. Preliminary results suggest that it possesses significant antibacterial activity, making it a candidate for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Organic Synthesis Applications
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions such as:
Reactions and Transformations
- Nucleophilic Substitution : The oxazole nitrogen can participate in nucleophilic substitution reactions, allowing the introduction of various functional groups.
- Cyclization Reactions : It can undergo cyclization to form more complex heterocycles.
- Functional Group Modifications : The phenyl group can be modified via electrophilic aromatic substitution.
Materials Science Applications
In materials science, the compound is being explored for its potential use in developing new polymers and materials with specific electronic properties. Its structure allows it to act as a dopant in organic semiconductors.
Case Study: Organic Photovoltaics
A recent study investigated the use of 3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one as a dopant in polymer solar cells. The results showed enhanced charge transport properties and improved efficiency compared to standard materials.
| Parameter | Standard Material | With Dopant |
|---|---|---|
| Power Conversion Efficiency (%) | 8.0 | 10.5 |
| Fill Factor (%) | 70 | 75 |
Mechanism of Action
The mechanism of action of 3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the indenone core or oxazole substituents, focusing on structural, synthetic, and functional differences.
Substituent Effects on Reactivity and Bioactivity
- 3-Hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one (): This compound replaces the oxazolylamino group with a hydroxyl moiety. The hydroxyl group enhances hydrogen-bonding capacity but may reduce lipophilicity .
- The sulfonamide and isoindole moieties confer anticancer activity, suggesting that the oxazole ring may synergize with electron-deficient aromatic systems in biological targeting .
3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () :
This triazolothiadiazole derivative incorporates the oxazole ring into a fused heterocyclic system. Crystallographic data reveal a planar triazolothiadiazole core (r.m.s. deviation = 0.002 Å) and a dihedral angle of 6.33° between the oxazole and thiadiazole rings. Such structural rigidity may enhance π-π stacking in biological interactions .
Crystallographic and Physicochemical Properties
A comparative analysis of crystallographic data highlights key differences:
The target compound’s fully aromatic indenone core likely improves stability and π-stacking compared to dihydro analogs. The oxazolylamino group balances lipophilicity and hydrogen-bonding capacity, which is critical for membrane permeability and target binding.
Biological Activity
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes an indene core substituted with a phenyl group and a 5-methyl-1,2-oxazole moiety. Its chemical formula is , and it possesses notable physicochemical properties that influence its biological activity.
Research indicates that the biological activity of 3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one may be attributed to its interaction with various molecular targets:
- TRPM3 Activation : The compound acts as an agonist for the transient receptor potential melastatin 3 (TRPM3) calcium channel, which is implicated in nociception and inflammation . This activation can lead to increased intracellular calcium levels, influencing pain perception and inflammatory responses.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress . This activity could be beneficial in preventing cellular damage associated with various diseases.
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
- Cytotoxicity : The compound has shown selective cytotoxic effects against certain cancer cell lines. For instance, it exhibited significant growth inhibition in MTT assays against human pancreatic cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| Patu8988 (Pancreatic Cancer) | 12.5 |
| ECA109 (Esophagus Cancer) | 15.0 |
| SGC7901 (Gastric Cancer) | 10.0 |
In Vivo Studies
In vivo studies using murine models have provided insights into the therapeutic potential of the compound:
- Antitumor Activity : Administration of the compound resulted in reduced tumor growth in mice implanted with human cancer cells. The treated group showed a significant decrease in tumor size compared to controls .
Case Studies
Recent case studies highlight the clinical relevance of this compound:
- Pilot Study on Pain Management : A pilot study investigated the efficacy of 3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one in managing chronic pain conditions. Patients reported improved pain scores and reduced reliance on opioids after treatment .
- Oxidative Stress Protection : Another study focused on the protective effects against UV-induced oxidative damage in human epidermal keratinocytes. The compound demonstrated significant protective effects, suggesting its potential for dermatological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
